![molecular formula C22H24N2O3 B12872486 3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)
3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol is a complex organic compound characterized by the presence of two oxazoline rings attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol typically involves the reaction of biphenyl derivatives with oxazoline precursors under specific conditions. One common method involves the use of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate to form the oxazoline rings . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl structure allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.
作用機序
The mechanism by which 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and biphenyl structure allow it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired effects.
類似化合物との比較
Similar Compounds
- 2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine
- 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline
- 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Uniqueness
Compared to similar compounds, 3’,4’-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1’-biphenyl]-4-ol stands out due to its biphenyl core, which provides additional sites for chemical modification and interaction with molecular targets. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C22H24N2O3 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
4-[3,4-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]phenol |
InChI |
InChI=1S/C22H24N2O3/c1-21(2)12-26-19(23-21)17-10-7-15(14-5-8-16(25)9-6-14)11-18(17)20-24-22(3,4)13-27-20/h5-11,25H,12-13H2,1-4H3 |
InChIキー |
FQTGRRRLKORLNI-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2=C(C=C(C=C2)C3=CC=C(C=C3)O)C4=NC(CO4)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


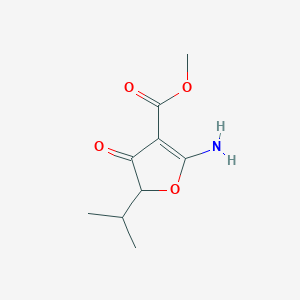
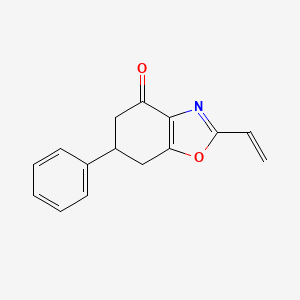


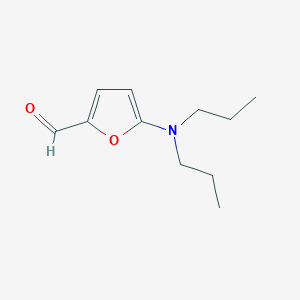
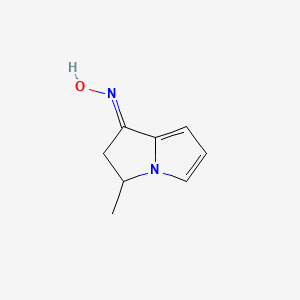
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
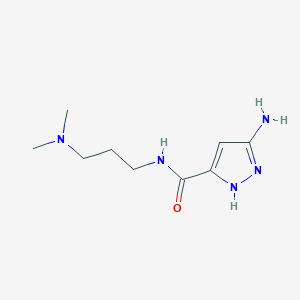
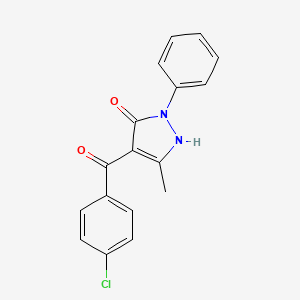
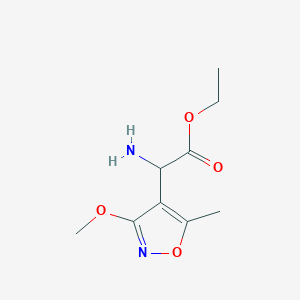
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)

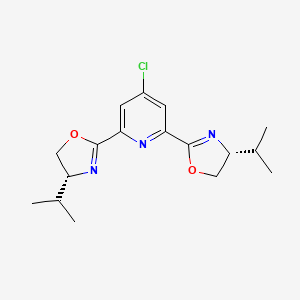
![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
